molecular formula C14H20BrNO B13259257 {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol

{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol

Cat. No.: B13259257
M. Wt: 298.22 g/mol
InChI Key: BHHBUMBJBQZFHW-UHFFFAOYSA-N
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Description

{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C14H20BrNO and a molecular weight of 298.22 g/mol . This compound is characterized by the presence of an amino group, a bromophenyl group, and a cyclopentylmethanol moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol typically involves the reaction of 4-bromophenylacetonitrile with cyclopentylmagnesium bromide, followed by reduction with lithium aluminum hydride to yield the desired product . The reaction conditions include:

    Temperature: Room temperature to reflux

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Reagents: Cyclopentylmagnesium bromide, lithium aluminum hydride

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to handle large-scale reactions.

Chemical Reactions Analysis

Types of Reactions

{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium iodide (NaI) in acetone or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and bromophenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol
  • {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol
  • {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol

Uniqueness

{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it a valuable compound for specific research applications where bromine’s electronic and steric effects are desired.

Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

[1-[2-amino-1-(4-bromophenyl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C14H20BrNO/c15-12-5-3-11(4-6-12)13(9-16)14(10-17)7-1-2-8-14/h3-6,13,17H,1-2,7-10,16H2

InChI Key

BHHBUMBJBQZFHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C(CN)C2=CC=C(C=C2)Br

Origin of Product

United States

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